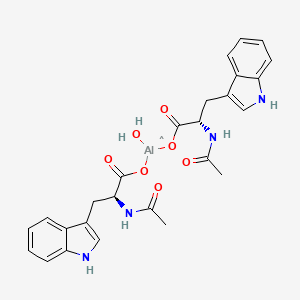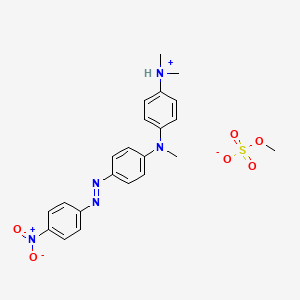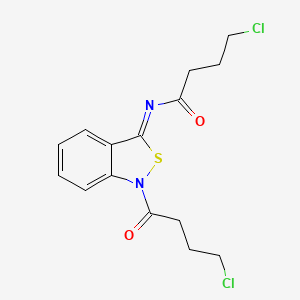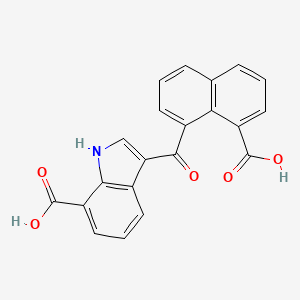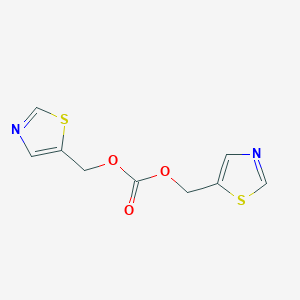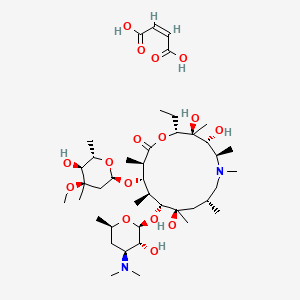
Azithromycin maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azithromycin maleate is a macrolide antibiotic that is widely used to treat various bacterial infections. It is a derivative of erythromycin and belongs to the azalide subclass of macrolides. This compound is known for its broad-spectrum antibacterial activity and its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azithromycin maleate is synthesized through a series of chemical reactions starting from erythromycin. The key steps involve the modification of the erythromycin structure to introduce a nitrogen atom into the macrolide ring, forming the azalide structure. This modification enhances the stability and antibacterial activity of the compound .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis followed by purification processes. The synthesis typically includes the use of solvents and reagents such as ethanol, water, and surfactants like Tween 80. The final product is obtained through crystallization and drying processes to ensure high purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions
Azithromycin maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives and metabolites that retain antibacterial activity. These products are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Azithromycin maleate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: It is used to study the effects of antibiotics on bacterial growth and protein synthesis.
Medicine: It is widely used to treat respiratory, urogenital, dermal, and other bacterial infections.
Wirkmechanismus
Azithromycin maleate exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, ultimately preventing bacterial growth. The compound also disrupts the assembly of the 50S ribosomal subunit, further inhibiting protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythromycin: A macrolide antibiotic with a similar mechanism of action but a different chemical structure.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Roxithromycin: A semi-synthetic macrolide antibiotic with similar antibacterial activity.
Uniqueness
Azithromycin maleate is unique due to its enhanced stability and broad-spectrum antibacterial activity compared to other macrolides. Its ability to accumulate in tissues and its long half-life make it particularly effective for treating various infections .
Eigenschaften
CAS-Nummer |
1152441-85-4 |
|---|---|
Molekularformel |
C42H76N2O16 |
Molekulargewicht |
865.1 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O12.C4H4O4/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;5-3(6)1-2-4(7)8/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
InChI-Schlüssel |
CJGFZUQRAPSVLZ-BKVRVRNKSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


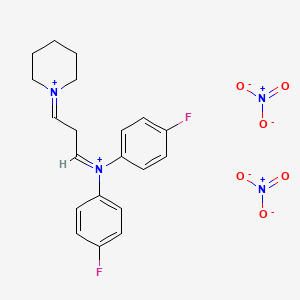
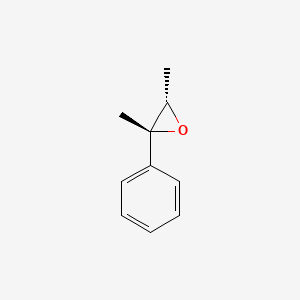
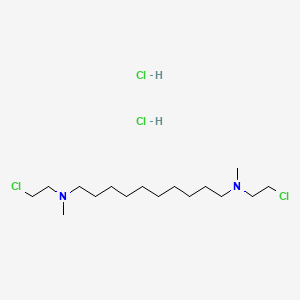
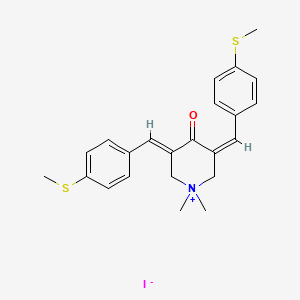
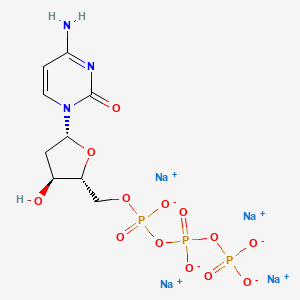

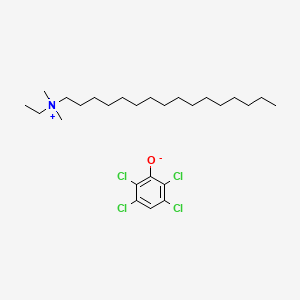
![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
